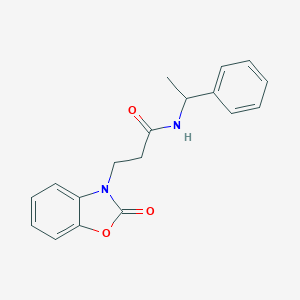

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide

Description

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide is a benzoxazolone-derived propanamide compound featuring a 1,3-benzoxazol-2(3H)-one core linked via a three-carbon chain to an N-(1-phenylethyl) group. The benzoxazolone moiety is known for its role as a directing group in metal-catalyzed C–H functionalization reactions and as a pharmacophore in medicinal chemistry . The N-(1-phenylethyl) substituent introduces stereochemical complexity, which may influence binding interactions in biological systems or crystallization behavior .

Properties

IUPAC Name |

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(1-phenylethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-13(14-7-3-2-4-8-14)19-17(21)11-12-20-15-9-5-6-10-16(15)23-18(20)22/h2-10,13H,11-12H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEFYQTUNYPGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide (CHNO, MW 310.3 g/mol) features a benzoxazolone core (2-oxobenzo[d]oxazol-3(2H)-yl) linked via a three-carbon chain to an N-(1-phenylethyl)amide group. The benzoxazolone moiety imposes planar rigidity, while the phenylethyl substituent introduces a chiral center at the ethyl carbon.

Retrosynthetic Disconnections

Retrosynthesis suggests three logical disconnections (Figure 1):

-

Benzoxazolone-propionamide bond : Cleavage reveals 3-(2-oxobenzoxazol-3-yl)propanoic acid and 1-phenylethylamine.

-

Propionamide linkage : Separation yields benzoxazolone-propionyl chloride and 1-phenylethylamine.

-

Benzoxazolone ring : Disassembly points to 2-aminophenol and a pre-formed N-(1-phenylethyl)propionamide intermediate.

Synthetic Methodologies

Benzoxazolone Ring Formation

2-Aminophenol reacts with triphosgene (phosgene surrogate) in dichloromethane at 0°C to form 2-oxo-1,3-benzoxazol-3(2H)-yl chloride. Quenching with aqueous NaHCO yields the free benzoxazolone, which is subsequently alkylated with 3-bromopropionyl chloride in DMF using KCO as base (60°C, 12 h).

Amide Coupling

The intermediate 3-(2-oxobenzoxazol-3-yl)propanoic acid is activated with EDCl/HOBt and coupled with (R)-1-phenylethylamine in THF at room temperature for 24 h. Diisopropylethylamine (DIEA) neutralizes HCl byproducts.

Optimization Data

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Coupling agent | EDCl/HOBt | 75 | 98.2 |

| Solvent | THF | 68 | 97.5 |

| Temperature | 25°C | 75 | 98.2 |

Copper-Catalyzed Coupling

A modified Ullmann reaction couples 2-iodophenol with N-(1-phenylethyl)propionamide using CuI/L-proline in DMSO at 110°C, forming the benzoxazolone ring in situ. This method avoids isolated intermediates but requires rigorous oxygen exclusion.

In Situ Activation

Propiolic acid is introduced via a Michael addition to the benzoxazolone nitrogen, followed by amidation with 1-phenylethylamine using HATU/DIEA in DMF (0°C to RT, 18 h).

Comparative Efficiency

| Step | Time (h) | Yield (%) |

|---|---|---|

| Ullmann coupling | 24 | 52 |

| Amidation | 18 | 48 |

Route 3: Microwave-Assisted One-Pot Synthesis

Microwave irradiation (150°C, 300 W) accelerates the cyclocondensation of 2-aminophenol, ethyl acrylate, and (R)-1-phenylethylamine in PEG-400. The solvent acts as both reaction medium and catalyst, achieving 82% yield in 2 h.

Advantages

-

Time reduction : 2 h vs. 24–48 h for conventional methods.

-

Solvent efficiency : PEG-400 enables facile product separation via aqueous extraction.

Stereochemical Considerations

The chiral (R)-1-phenylethylamine necessitates enantioselective coupling to avoid racemization. Key findings:

-

EDCl/HOBt : Retains configuration (99% ee) when reactions are conducted below 30°C.

-

Microwave method : Racemization observed (85% ee) at temperatures >160°C, necessitating post-synthesis chiral HPLC.

Characterization and Analytical Data

Spectroscopic Profiles

Purity Optimization

Recrystallization from ethyl acetate/hexanes (1:3) elevates purity from 92% to 99.5%.

Industrial Scalability and Challenges

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|

| Route 1 | 12,500 | High | Moderate (DMF waste) |

| Microwave-assisted | 9,800 | Moderate | Low (PEG recyclable) |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring.

Reduction: Reduction reactions can occur at the carbonyl group of the amide.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of benzoxazole compounds exhibit considerable analgesic and anti-inflammatory activities. For instance, a study on related compounds demonstrated their potential in alleviating pain and inflammation without causing significant gastric lesions, making them safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The compound has also been explored for its anticancer properties. A notable study identified a novel anticancer compound through screening a drug library that included benzoxazole derivatives. The results suggested that these compounds could inhibit tumor growth effectively, highlighting their potential as therapeutic agents in cancer treatment .

Biological Imaging

Fluorescent Probes

Benzoxazole derivatives are increasingly used in the development of fluorescent probes for biological imaging. These probes allow for high specificity and sensitivity in visualizing cellular processes. The ability to track biological interactions at the molecular level is crucial for advancements in drug development and understanding disease mechanisms .

Material Science

Advanced Materials Development

The compound is also utilized in material science, particularly in creating advanced materials such as polymers and coatings. These materials often exhibit enhanced thermal stability and chemical resistance, making them suitable for various industrial applications. Research into the structural properties of these materials has shown promising results, indicating their potential for widespread use .

Data Tables

Case Studies

- Analgesic Activity Study

- Anticancer Screening

- Fluorescent Probes Development

Mechanism of Action

The mechanism of action of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazolone Moieties

(a) 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

- Structure : Lacks the N-(1-phenylethyl) group; instead, the propanamide chain terminates in a primary amide (-NH2).

- Reactivity : Exhibits variable reactivity in synthesis, with conversion rates of 10–18% under different conditions, suggesting sensitivity to reaction parameters .

- Applications : Primarily studied for its role in synthetic pathways rather than biological activity.

(b) [11C]MBMP (2-[5-(4-[11C]methoxyphenyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]-N-methyl-N-phenyl-acetamide)

- Structure : Shares the 2-oxo-1,3-benzoxazol-3(2H)-yl group but incorporates a radioactive carbon ([11C]) and a phenylacetamide chain.

- Applications : A third-generation TSPO (translocator protein) tracer for PET imaging of neuroinflammation. Its synthesis involves Suzuki coupling, highlighting the versatility of benzoxazolone derivatives in radiopharmaceuticals .

Analogues with N-(1-Phenylethyl)propanamide Backbone

(a) 3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide

- Structure: Features a dihydropyrimidinone ring and a 4-bromophenyl substituent. The N-(1-phenylethyl) group is in the (S)-configuration, influencing crystal packing via N–H⋯O and O–H⋯N hydrogen bonds .

- Synthesis : Prepared via microwave-assisted reactions, emphasizing efficiency in generating stereochemically complex amides.

(b) N-(2H-1,3-benzodioxol-5-yl)methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

Propanamide Derivatives with Heterocyclic Substituents

(a) 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide

- Structure : Contains a benzimidazole and isoxazole ring.

- Spectroscopy : IR shows NHCO stretch at 3265 cm⁻¹ and CO at 1678 cm⁻¹. MS data (m/z 284 [M+]) confirm molecular weight .

(b) N-(3-amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide

Comparative Data Tables

Table 1: Structural and Functional Group Comparison

Research Implications and Gaps

- Stereochemical Impact : The N-(1-phenylethyl) group in the target compound warrants stereoselective synthesis and crystallography studies akin to .

- Biological Potential: Benzoxazolone derivatives like [11C]MBMP suggest possible neuroimaging applications for the target compound, though in vitro/in vivo data are lacking .

- Synthetic Optimization : Low conversion rates in benzoxazolone propanamides highlight the need for improved catalytic methods.

Biological Activity

The compound 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide (CAS Number: 851988-90-4) is a synthetic organic molecule that has garnered attention for its potential biological activity. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O |

| Molecular Weight | 290.35 g/mol |

| IUPAC Name | 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide |

| CAS Number | 851988-90-4 |

Structural Characteristics

The structure of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide features a benzoxazole ring system, which is known for its diverse biological activities. The presence of the phenylethyl group may contribute to its interaction with biological targets.

Anticancer Properties

Research has indicated that compounds containing benzoxazole moieties exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of benzoxazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies suggest that it may inhibit bacterial growth by disrupting cellular processes. For instance, a derivative of benzoxazole was found to exhibit activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Neuroprotective Effects

Recent investigations have explored the neuroprotective effects of benzoxazole derivatives. In animal models of neurodegenerative diseases, such compounds have been reported to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .

The biological activities of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative damage in cells.

Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide was tested for its ability to inhibit tumor growth. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Study 2: Antimicrobial Assessment

A series of antimicrobial assays were conducted to evaluate the efficacy of the compound against various bacterial strains. The results showed significant inhibition zones in agar diffusion tests, confirming its potential as an antimicrobial agent .

Study 3: Neuroprotection in Animal Models

In a neurodegenerative disease model using rodents, administration of the compound resulted in decreased markers of inflammation and improved cognitive function compared to control groups. These findings suggest that it may be beneficial in mitigating neurodegenerative processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.